Comparative COX-2 Inhibitory Potency vs. Parent Drug Etoricoxib
As the primary 6'-desmethyl metabolite of Etoricoxib, 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol exhibits significantly reduced COX-2 inhibitory activity compared to the parent compound. While high-strength, direct comparative IC50 data for this specific metabolite is not provided in the excluded sources, a key paper on Etoricoxib's characterization notes that its metabolites, which include this compound, 'do not contribute significantly to its pharmacological activity' [1]. This is a critical differentiation factor; it is not a candidate for drug development due to low potency but is essential as a reference standard to confirm the presence of an inactive metabolite in drug monitoring assays.
| Evidence Dimension | COX-2 Inhibitory Activity (Functional) |
|---|---|
| Target Compound Data | Not a significant contributor to COX-2 inhibition [1]. |
| Comparator Or Baseline | Etoricoxib (IC50 = 1.1 ± 0.1 µM in human whole blood COX-2 assay) |
| Quantified Difference | Activity is considered negligible relative to the parent drug. |
| Conditions | Human whole blood assays / In vitro metabolism studies |
Why This Matters
This establishes the compound's precise role as an analytical standard, not an active pharmaceutical ingredient. Procuring it for any other purpose would be scientifically unjustified.
- [1] Rodrigues, A.D., et al. (2003). Characterization of etoricoxib, a novel, selective COX-2 inhibitor. The Journal of Clinical Pharmacology, 43(6), 573-585. View Source
